1-(Azepan-1-yl)butane-1,3-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(azepan-1-yl)butane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2/c1-9(12)8-10(13)11-6-4-2-3-5-7-11/h2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCYDMFGFDHYDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)N1CCCCCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90999838 | |
| Record name | 1-(Azepan-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78553-62-5 | |
| Record name | 1-(Hexahydro-1H-azepin-1-yl)-1,3-butanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78553-62-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC74486 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74486 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-(Azepan-1-yl)butane-1,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90999838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Methodologies for 1 Azepan 1 Yl Butane 1,3 Dione
Construction of the 1,3-Diketone Core
The butane-1,3-dione fragment, also known as acetoacetamide (B46550) when linked to a nitrogen atom, is a versatile synthon in organic chemistry. Its synthesis can be achieved through several established methods, with the Claisen condensation being the most classical approach.
Claisen Condensation and Related Approaches in β-Diketone Synthesis
The Claisen condensation is a cornerstone reaction for forming carbon-carbon bonds and is particularly effective for producing β-keto esters or β-diketones. wikipedia.org The classic reaction involves the condensation of two ester molecules in the presence of a strong base, such as sodium ethoxide, to form a β-keto ester. wikipedia.orgorganic-chemistry.org For the synthesis of a β-diketone like the butane-1,3-dione unit, a mixed Claisen condensation can be employed, where a ketone reacts with an ester. organic-chemistry.org
The mechanism initiates with the deprotonation of an α-proton from one of the carbonyl compounds by a strong base, forming a stable enolate anion. wikipedia.org This enolate then acts as a nucleophile, attacking the carbonyl carbon of the second ester or ketone. wikipedia.org Subsequent elimination of an alkoxy group yields the β-dicarbonyl compound. wikipedia.org A crucial aspect of this reaction is the use of a stoichiometric amount of base, as the final deprotonation of the newly formed, highly acidic β-diketone drives the reaction equilibrium forward. wikipedia.org
To form the specific 1-(Azepan-1-yl)butane-1,3-dione, a direct acylation of azepane with an acetoacetic ester derivative, such as ethyl acetoacetate, is a plausible route. This reaction is essentially an aminolysis of the ester, where the amine (azepane) displaces the ethoxy group to form the corresponding β-keto amide. Alternatively, diketene (B1670635) can serve as a highly efficient and often preferred alternative to acetoacetic esters for creating the acetoacetyl group. wikipedia.orgresearchgate.net The reaction of diketene with an amine like azepane is typically a clean and high-yielding process that directly affords the N-acetoacetylated product.
Table 1: Comparison of Bases and Solvents in Claisen Condensation
| Base | Solvent | Typical Substrates | Advantages | Disadvantages |
|---|---|---|---|---|
| Sodium Ethoxide (NaOEt) | Ethanol, Diethyl Ether | Esters, Ketones | Readily available, effective for simple substrates. nih.gov | Can interfere via nucleophilic substitution; requires stoichiometric amounts. wikipedia.org |
| Sodium Hydride (NaH) | Diethyl Ether, THF | Esters, Ketones | Stronger base, can lead to higher yields. organic-chemistry.orgnih.gov | Flammable, requires careful handling. |
| Sodium Amide (NaNH₂) | Liquid Ammonia | Esters, Ketones | Very strong base, can increase yields. organic-chemistry.org | Requires cryogenic conditions. |
Alternative Synthetic Routes to Form the Butane-1,3-dione Unit
Beyond the Claisen condensation, other methodologies have been developed for the synthesis of β-diketones, which can be adapted to form the butane-1,3-dione precursor. nih.gov One such method is the hydration of alkynones, which are typically prepared through Sonogashira coupling of terminal alkynes and acyl chlorides. nih.gov Another approach involves decarboxylative coupling reactions. nih.gov
For the direct synthesis of β-keto amides, methods starting from different precursors have been explored. For instance, a chiral sulfinimine-mediated researchgate.netresearchgate.net-sigmatropic rearrangement has been reported to produce enantioenriched β-ketoamides. researchgate.net While stereochemistry at the α-position is not a feature of the target compound, such advanced methods highlight the breadth of synthetic tools available. Additionally, the direct C-acylation of enol silyl (B83357) ethers or ketene (B1206846) silyl acetals with acid chlorides, catalyzed by reagents like pentafluorophenylammonium triflate (PFPAT), offers a mild and efficient route to the dicarbonyl system. organic-chemistry.org
Incorporation and Assembly of the Azepane Moiety
The azepane ring, a seven-membered saturated nitrogen heterocycle, is a common motif in bioactive molecules. rsc.org Its synthesis can be accomplished through various strategies, including ring expansion of smaller cyclic precursors or de novo cyclization reactions.
Ring Expansion Methodologies for Azepane Formation
Ring expansion reactions provide an elegant way to construct seven-membered rings from more readily available five- or six-membered precursors. rsc.orgnumberanalytics.com The Beckmann rearrangement is a classic example, converting a cyclic oxime into a lactam. wikipedia.orgmasterorganicchemistry.com For instance, cyclohexanone (B45756) can be converted to its oxime, which upon treatment with an acid catalyst (e.g., sulfuric acid, polyphosphoric acid), rearranges to form caprolactam, a direct precursor to azepane via reduction. wikipedia.orglibretexts.org
More recent methods offer sophisticated control over ring expansion. Palladium-catalyzed allylic amine rearrangements can efficiently expand 2-alkenyl piperidines into their azepane counterparts under mild conditions. rsc.org Another innovative strategy involves the photochemical dearomative ring expansion of nitroarenes, mediated by blue light, which transforms a six-membered aromatic ring into a seven-membered azepane system after subsequent reduction. researchgate.netresearchgate.net
Table 2: Selected Ring Expansion Reactions for Azepane Synthesis
| Reaction Name | Precursor | Reagents/Conditions | Product | Reference |
|---|---|---|---|---|
| Beckmann Rearrangement | Cyclohexanone Oxime | H₂SO₄, PPA, or other acids | Caprolactam | wikipedia.orglibretexts.org |
| Palladium-Catalyzed Rearrangement | 2-Alkenyl Piperidines | Palladium catalyst | Azepane derivatives | rsc.org |
| Photochemical Ring Expansion | Nitroarenes | Blue light, then reduction (e.g., H₂/Pd/C) | Azepane derivatives | researchgate.netresearchgate.net |
Cyclization Reactions for Seven-Membered Nitrogen Heterocycles
Intramolecular cyclization is a fundamental strategy for forming heterocyclic rings. numberanalytics.com For azepanes, this can involve the formation of a carbon-carbon or carbon-nitrogen bond in an acyclic precursor. For example, Brønsted acid-catalyzed cyclization of arene-ynamides has been shown to produce seven-membered ring enamides, which can be subsequently reduced. nih.gov Similarly, iron(III) salt-mediated silyl aza-Prins cyclization of specific amino-alkenes with aldehydes provides a direct route to substituted tetrahydroazepines. acs.org Copper-catalyzed tandem amination/cyclization of functionalized allenynes with amines also yields azepine derivatives. mdpi.comnih.gov
Amine Functionalization and Hydroamination Strategies for Alkylamine Synthesis
The synthesis of alkylamines is a broad field with relevance to the preparation of azepane itself or its precursors. rsc.org Hydroamination, the addition of an N-H bond across a carbon-carbon double or triple bond, is a highly atom-economical method for amine synthesis. nih.govresearchgate.net While often used for acyclic amines, intramolecular hydroamination is a powerful tool for heterocycle synthesis. For example, rhodium-catalyzed anti-Markovnikov hydroamination of homoallylamines can be used to form cyclic amines. researchgate.net
Reductive amination is another key method, involving the reaction of an amine with a carbonyl compound (aldehyde or ketone) in the presence of a reducing agent. nih.gov This could be applied in the final step to couple a pre-formed diketone with an amino group that is part of a larger, acyclic precursor, followed by a separate ring-closing step. More directly, once azepane is synthesized, its secondary amine nitrogen is readily functionalized. The reaction with diketene or an acetoacetic ester, as mentioned in section 2.1.1, represents a direct N-acylation, which is a form of amine functionalization, to yield the final product, this compound.
Convergent and Divergent Synthesis of this compound
There is no publicly available research detailing either convergent or divergent synthetic routes specifically for this compound. Convergent synthesis, which involves preparing fragments of the molecule separately before combining them, and divergent synthesis, where a common intermediate is used to generate a library of related compounds, are advanced strategies. wikipedia.orgnih.gov However, their application to the synthesis of this compound has not been documented in peer-reviewed literature.
Development of Sustainable and Efficient Synthetic Protocols
The development of green and efficient methods for chemical synthesis is a major focus in modern chemistry. However, research into such protocols for this compound appears to be limited or non-existent in published studies.
Mechanochemical Approaches in Compound Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional synthesis. There are currently no available scientific reports or data describing the application of mechanochemical methods for the synthesis of this compound.
Chemical Reactivity and Mechanistic Pathways of 1 Azepan 1 Yl Butane 1,3 Dione
Reactivity Profile of the 1,3-Diketone System
The butane-1,3-dione moiety is the primary site of reactivity in the molecule. The presence of two carbonyl groups flanking a methylene (B1212753) group (the α-carbon) results in unique chemical properties, including a pronounced tendency to form enol tautomers and a highly reactive enolate intermediate.
Like most 1,3-dicarbonyl compounds, 1-(azepan-1-yl)butane-1,3-dione exists as a dynamic equilibrium between its keto and enol tautomers. masterorganicchemistry.comlibretexts.org The equilibrium position is sensitive to various factors, including the solvent, temperature, and concentration. researchgate.net The diketo form is in equilibrium with two possible enol forms.
The enol form is significantly stabilized by the formation of a six-membered quasi-aromatic ring via intramolecular hydrogen bonding between the enolic hydroxyl group and the adjacent carbonyl oxygen. pearson.com Further stability is conferred by the creation of a conjugated system of double bonds (O=C-C=C-OH). stackexchange.com In nonpolar solvents, the intramolecularly hydrogen-bonded enol form is often predominant, whereas polar, protic solvents can disrupt this internal hydrogen bond and may favor the keto form. masterorganicchemistry.com
Table 1: Factors Influencing Keto-Enol Equilibrium
| Factor | Effect on Equilibrium | Rationale |
| Solvent Polarity | Non-polar solvents (e.g., CCl₄, benzene) favor the enol form. | Stabilizes the intramolecular hydrogen bond of the enol. |
| Polar aprotic solvents (e.g., DMSO, DMF) can favor either form. | Can act as hydrogen bond acceptors. | |
| Polar protic solvents (e.g., water, methanol) favor the keto form. | Solvate the carbonyl groups of the keto form via intermolecular hydrogen bonds, disrupting the enol's internal hydrogen bond. masterorganicchemistry.com | |
| Temperature | Higher temperatures often favor the keto form. | The intramolecular hydrogen bond of the enol can be disrupted at higher thermal energies. researchgate.net |
| Concentration | Generally minor effect, but intermolecular interactions can play a role at high concentrations. |
This is an interactive data table. You can sort and filter the data to explore the factors affecting the keto-enol equilibrium.
The two carbonyl carbons in this compound exhibit different electrophilicity. The ketone carbonyl at the C-3 position is significantly more electrophilic than the amide carbonyl at the C-1 position. This is because the lone pair of electrons on the azepane nitrogen atom participates in resonance with the amide carbonyl, reducing its partial positive charge and thus its reactivity toward nucleophiles.
Consequently, nucleophilic attack, including reduction by hydride reagents, occurs preferentially at the ketone carbonyl.
Reduction: Mild reducing agents like sodium borohydride (NaBH₄) will selectively reduce the ketone to a secondary alcohol, yielding 1-(azepan-1-yl)-3-hydroxybutan-1-one. Stronger reducing agents, such as lithium aluminum hydride (LiAlH₄), can reduce both the ketone and the amide carbonyls.
Organometallic Reagents: Grignard reagents (R-MgX) and organolithium reagents (R-Li) will add to the ketone carbonyl to form a tertiary alcohol after acidic workup.
Table 2: Regioselectivity of Nucleophilic Addition Reactions
| Reagent | Target Carbonyl | Expected Product |
| Sodium Borohydride (NaBH₄) | Ketone (C-3) | 1-(Azepan-1-yl)-3-hydroxybutan-1-one |
| Methylmagnesium Bromide (CH₃MgBr) | Ketone (C-3) | 1-(Azepan-1-yl)-3-hydroxy-3-methylbutan-1-one |
| Phenylithium (C₆H₅Li) | Ketone (C-3) | 1-(Azepan-1-yl)-3-hydroxy-3-phenylbutan-1-one |
This interactive table outlines the expected outcomes of nucleophilic additions, highlighting the compound's regioselectivity.
The methylene protons at the C-2 position are acidic (pKa typically in the range of 9-11 in water for similar 1,3-diketones) due to the electron-withdrawing effect of the two adjacent carbonyl groups. This acidity allows for easy deprotonation by a suitable base (e.g., sodium ethoxide, sodium hydride) to form a resonance-stabilized enolate ion. This enolate is a potent nucleophile and readily participates in substitution reactions with a variety of electrophiles.
Alkylation: The enolate reacts with alkyl halides (e.g., iodomethane, benzyl bromide) in an Sₙ2 reaction to form a C-alkylated product.
Acylation: Reaction with acyl chlorides or anhydrides introduces an acyl group at the α-carbon.
Halogenation: In the presence of a base, reaction with halogens (e.g., Br₂) leads to the formation of an α-halo-1,3-diketone. datapdf.com
Reactivity of the Azepane Nitrogen
The nitrogen atom within the azepane ring is part of a tertiary amide. This structural feature profoundly influences its chemical reactivity, making it significantly different from that of a secondary amine (azepane) or a simple tertiary amine.
The lone pair of electrons on the amide nitrogen is delocalized through resonance onto the adjacent carbonyl oxygen. This resonance stabilization drastically reduces the nucleophilicity and basicity of the nitrogen atom. As a result, this compound does not readily undergo N-alkylation or N-acylation reactions under standard conditions that would be effective for amines. researchgate.netdntb.gov.ua
Attempted alkylation with strong electrophiles under forcing conditions is more likely to result in O-alkylation of the amide carbonyl oxygen rather than N-alkylation. Quaternization of the nitrogen to form an ammonium salt is not a feasible reaction pathway.
The azepane ring in this molecule is a saturated, seven-membered heterocycle incorporated into a stable amide structure. The amide bond is robust and generally resistant to cleavage under mild conditions. Therefore, ring-opening transformations of the azepane moiety are not characteristic reactions for this compound.
Reactions that typically lead to the cleavage of C-N bonds in cyclic amines, such as the von Braun reaction or Hofmann elimination, are not applicable here due to the unreactive nature of the amide nitrogen. Vigorous reduction with powerful reagents like lithium aluminum hydride could potentially cleave the amide C-N bond, but this is considered a reduction of the amide functionality rather than a specific ring-opening reaction. Synthetic strategies often focus on building the azepane ring through methods like ring expansion or cyclization. nih.govrsc.orgnih.gov
Condensation Reactions Involving the Chemical Compound
Condensation reactions are a cornerstone of carbon-carbon bond formation in organic synthesis. For this compound, the active methylene group situated between the two carbonyl functions serves as a key reactive site for such transformations.
Knoevenagel Condensations with Diketones
The Knoevenagel condensation is a modification of the aldol condensation, involving the reaction of a carbonyl compound with a compound possessing an active methylene group, typically in the presence of a weak base. Due to the presence of two ketone groups, 1,3-diones have an active methylene group that makes them excellent candidates for Knoevenagel reactions. This reaction is a nucleophilic addition of the active hydrogen compound to a carbonyl group, followed by a dehydration reaction where a molecule of water is eliminated. The product is frequently an α,β-unsaturated ketone.
The proposed mechanism would involve the deprotonation of the active methylene group of this compound by a base to form a resonance-stabilized enolate. This enolate would then act as a nucleophile, attacking a carbonyl carbon of the reacting diketone. The resulting aldol-type adduct would subsequently undergo dehydration to yield the final α,β-unsaturated product. The reactivity of the diketone would be influenced by the nature of the substituents and the reaction conditions.
Mixed Claisen Condensations Utilizing Diketones
The mixed Claisen condensation is a carbon-carbon bond-forming reaction between two different carbonyl compounds, where at least one is an ester. When a diketone is used in place of an ester, the reaction still proceeds in a similar fashion, yielding a β-dicarbonyl compound. This reaction is typically carried out in the presence of a strong base.
Specific research on the mixed Claisen condensation of this compound is not extensively documented. However, the principles of this reaction can be applied to predict its behavior. In a hypothetical mixed Claisen-type reaction, the enolate of this compound, formed by deprotonation of the active methylene group, would act as the nucleophile. This enolate would then attack the carbonyl carbon of another carbonyl compound, such as an ester. The subsequent loss of an alkoxide leaving group from the ester would lead to the formation of a new β-dicarbonyl product. A consecutive Michael-Claisen process has been utilized for the synthesis of cyclohexane-1,3-dione derivatives. organic-chemistry.org
Elucidation of Reaction Mechanisms and Transition States
Understanding the detailed mechanisms and transition states of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies. While specific experimental or computational studies on the transition states for this particular compound are scarce, general mechanistic principles for related reactions offer valuable insights.
For Knoevenagel condensations, the reaction proceeds through an initial nucleophilic addition of the enolate to the carbonyl group, forming a tetrahedral intermediate. This is followed by a base-catalyzed elimination of a water molecule. The rate-determining step can vary depending on the specific reactants and conditions.
In mixed Claisen condensations, the formation of the enolate is a key equilibrium step. The subsequent nucleophilic attack on the ester carbonyl forms a tetrahedral intermediate, which then collapses to expel the alkoxide leaving group. The final, irreversible deprotonation of the newly formed dicarbonyl compound by the alkoxide base often drives the reaction to completion. Theoretical studies, such as those employing ab initio and Transition State Theory, can provide detailed energetic profiles of these reaction pathways, identifying the structures of transition states and intermediates. researchgate.net
Exploration of Domino and Cascade Reactions Initiated by this compound
Domino and cascade reactions are powerful synthetic strategies where a single event triggers a series of subsequent intramolecular or intermolecular reactions, leading to the formation of complex molecules in a single operation. nih.govnih.govbeilstein-journals.org These processes are highly atom- and step-economical. The reactivity of β-enaminones, such as this compound, makes them excellent candidates for initiating such reaction sequences.
Although specific examples detailing domino reactions initiated by this compound are not prevalent in the reviewed literature, the general reactivity of β-dicarbonyl compounds in such sequences is well-established. For instance, domino reactions involving indane-1,3-dione have been reported for the synthesis of complex heterocyclic systems. mdpi.comnih.govencyclopedia.pubnih.gov A β-enaminone can, for example, undergo an initial Michael addition to an α,β-unsaturated system, with the resulting intermediate then participating in an intramolecular cyclization or condensation.
A plausible domino reaction sequence could involve the initial Knoevenagel condensation of this compound with an aldehyde, followed by an intramolecular reaction of the newly formed α,β-unsaturated system. The specific pathway would be highly dependent on the structure of the reactants and the reaction conditions employed. Enzyme-initiated cascade reactions, which often involve highly reactive intermediates, also provide a model for the potential complexity of reactions that could be initiated by this compound. longdom.org
Derivatization and Structural Analogues of 1 Azepan 1 Yl Butane 1,3 Dione
Modifications on the Azepane Ring
The seven-membered azepane ring is a common feature in many small molecules and offers significant opportunities for structural diversification. daneshyari.com Synthetic methodologies for creating functionalized azepane-containing scaffolds have received considerable attention, driven by their presence in numerous bioactive compounds. daneshyari.com
Substitution Patterns on the Azepane Heterocycle
Introducing substituents onto the azepane ring is a key strategy for modulating the physicochemical properties of the parent molecule. The synthesis of functionalized nitrogen heterocycles is crucial for the discovery and development of high-value materials. nih.gov While five- and six-membered rings like pyrrolidine and piperidine are common in medicinal chemistry, the seven-membered azepane remains a less explored area of chemical space, offering novel opportunities. nih.gov
Strategies to prepare complex azepanes often involve multi-step syntheses starting from simple precursors. nih.gov For instance, C-alkylation of dicarbonyl compounds can introduce various functional groups. daneshyari.com Furthermore, advanced methods like tethered aminohydroxylation can be employed to create heavily hydroxylated azepane iminosugars, demonstrating the feasibility of introducing multiple stereocenters with high control. nih.gov The challenge in synthesizing these derivatives often lies in controlling the cyclization to form the seven-membered ring and managing the configuration of stereocenters. nih.gov
Table 1: Examples of Substitution Strategies for Azepane Rings
| Strategy | Description | Potential Substituents |
|---|---|---|
| C-Alkylation | Introduction of alkyl groups at carbon positions on the ring. | Methyl, Ethyl, Propyl |
| Hydroxylation | Addition of hydroxyl (-OH) groups, often with stereochemical control. | Monohydroxy, Polyhydroxy |
| Reductive Amination | Formation of new C-N bonds to introduce amine-containing side chains. | Aminomethyl, Aminoethyl |
Incorporation of Spiro- and Fused-Ring Systems Involving Azepane Derivatives
The 1-(Azepan-1-yl)butane-1,3-dione structure is a valuable building block for constructing more complex molecular architectures, such as spirocyclic and fused-ring systems. The dicarbonyl moiety can participate in cyclization reactions to form these intricate scaffolds. daneshyari.com For example, it has been used as a precursor for preparing spirocyclic hydantoins and fused pyrimidine or pyrazolone systems. daneshyari.com
Spiro compounds, which contain two rings connected by a single common atom, have gained interest in medicinal chemistry. mdpi.com The synthesis of spiroheterocycles, including those with seven-membered rings, is an active area of research. mdpi.comnih.gov Methodologies for creating spiro- and fused-ring systems often involve intramolecular reactions that take advantage of the reactivity of both the azepane nitrogen and the dicarbonyl group. For instance, a carbonyl-enamine ring closure represents a novel mode for creating fused azepine ring systems. chem-soc.si Such strategies can lead to new heterocyclic frameworks like Pyrazino[2,3-c]azepine. chem-soc.si
The synthesis of fused azepine derivatives can also be achieved through sequential reactions, such as rhodium(II)-catalyzed cyclopropanation followed by an aza-Cope rearrangement. researchgate.net These advanced synthetic methods provide access to a wide range of structurally diverse and complex azepine-containing molecules. researchgate.netchemistryviews.org
Structural Variations of the Butane-1,3-dione Moiety
The butane-1,3-dione portion of the molecule is a classic β-dicarbonyl system, characterized by its versatile reactivity. Modifications to this moiety can significantly alter the electronic and steric properties of the compound.
Homologation and Chain Extension
Extending the carbon chain of the butane-1,3-dione moiety can be achieved through various classical organic reactions. The active methylene (B1212753) group (the carbon between the two carbonyls) is acidic and can be readily deprotonated to form a nucleophilic enolate. This enolate can then react with electrophiles, such as alkyl halides, in C-alkylation reactions to extend the chain.
Another approach involves reactions at the terminal methyl group. For example, condensation reactions with aldehydes or ketones can lengthen the chain and introduce new functional groups. These methods are fundamental in the synthesis of various β-keto esters and amides. organic-chemistry.org
Table 2: Methods for Chain Extension of the Butane-1,3-dione Moiety
| Reaction Type | Reagents | Product Type |
|---|---|---|
| C-Alkylation | Alkyl Halide, Base | α-Substituted β-dicarbonyl |
| Aldol Condensation | Aldehyde/Ketone, Base/Acid | α,β-Unsaturated dicarbonyl |
Introduction of Electron-Withdrawing/Donating Groups
The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) onto the butane-1,3-dione moiety can fine-tune the electronic properties of the molecule. The reactivity of the carbonyl groups and the acidity of the α-protons are sensitive to the electronic nature of the substituents.
The amide carbonyl group is generally less electrophilic than ketone or ester carbonyls due to resonance delocalization of the nitrogen lone pair. auburn.edu Attaching an EWG, such as a nitro or cyano group, to the dione (B5365651) backbone would increase the electrophilicity of the carbonyl carbons and the acidity of the α-protons. reddit.com Conversely, adding an EDG, such as an alkyl group, would have the opposite effect.
These modifications can be accomplished through various synthetic methods. For example, α-amidation of β-keto esters can be achieved using nickelocene catalysis, allowing for the direct introduction of nitrogen-containing functionalities. nih.gov The Knoevenagel condensation is another powerful reaction for modifying the active methylene group of 1,3-dicarbonyl compounds, allowing the introduction of a wide range of substituents. mdpi.comnih.gov
Synthesis of Hybrid Molecules Featuring the this compound Scaffold
The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. nih.gov The this compound scaffold can serve as one of the core components in the design of such hybrid compounds. nih.govmdpi.com
The synthesis of these hybrids typically involves a linker that connects the this compound unit to another biologically active molecule. nih.gov The linker can be designed to be either cleavable, releasing the individual components at the target site, or non-cleavable, where the entire hybrid molecule acts as the active agent. nih.gov
For example, the dione moiety could be functionalized to include a reactive handle, such as a carboxylic acid or an amine, which can then be coupled with another molecule of interest using standard amide or ester bond formation reactions. nih.govmdpi.com This strategy allows for the creation of a diverse library of hybrid molecules, combining the structural features of this compound with those of other known active agents. mdpi.commdpi.com
Chiral Derivatives and Stereoselective Synthesis Approaches
While the synthesis of this compound itself is well-established, the exploration of its chiral derivatives and stereoselective synthesis methodologies is a more specialized area of research. The creation of chiral centers in the this compound scaffold can be envisaged at several positions, primarily at the C2 (methylene) and C4 (methyl) positions of the butane-1,3-dione moiety, or potentially through the introduction of chirality on the azepane ring. The development of stereoselective synthetic routes to access enantiomerically pure or enriched derivatives is crucial for applications in asymmetric synthesis and for investigating the stereospecific interactions of these molecules in biological systems.
Currently, specific literature detailing the stereoselective synthesis of chiral derivatives of this compound is limited. However, analogous strategies employed for the asymmetric synthesis of related β-enaminones and 1,3-dicarbonyl compounds can provide a conceptual framework for potential synthetic approaches. These methodologies generally fall into three main categories: the use of chiral auxiliaries, organocatalytic methods, and transition-metal-catalyzed reactions.
Chiral Auxiliary-Mediated Synthesis:
A well-established strategy for inducing chirality is the temporary incorporation of a chiral auxiliary into the molecule. wikipedia.org In the context of this compound, a chiral amine could be used in place of azepane to form a chiral β-enaminone. Alternatively, a chiral auxiliary could be appended to the dione backbone. For instance, pseudoephedrine can be used as a chiral auxiliary by reacting it with a carboxylic acid to form a corresponding amide, which can then undergo diastereoselective alkylation. wikipedia.org This approach, while effective, often requires additional steps for the attachment and removal of the auxiliary. wikipedia.org
Organocatalytic Asymmetric Synthesis:
The field of organocatalysis has emerged as a powerful tool for the enantioselective functionalization of carbonyl compounds. Chiral amines, such as proline and its derivatives, and hydrogen-bonding catalysts like squaramides have been successfully employed in the asymmetric α-functionalization of 1,3-dicarbonyl compounds. acs.orgrsc.org For example, the enantioselective α-amination of 1,3-dicarbonyl compounds using squaramide catalysts has been shown to proceed with high yields and enantioselectivities. acs.org This type of methodology could potentially be adapted for the asymmetric introduction of substituents at the C2 position of the this compound scaffold.
A hypothetical approach for the enantioselective synthesis of a C2-substituted derivative of this compound could involve the reaction of the parent compound with an electrophile in the presence of a chiral organocatalyst. The catalyst would facilitate the formation of a chiral enamine or enolate intermediate, which would then react stereoselectively with the electrophile.
Transition-Metal-Catalyzed Asymmetric Reactions:
Transition-metal catalysis offers another versatile avenue for the stereoselective synthesis of chiral 1,3-dicarbonyl compounds and their derivatives. rsc.org Catalytic asymmetric additions of 1,3-dicarbonyl compounds to various electrophiles have been achieved using chiral metal complexes. researchgate.net For instance, the catalytic asymmetric addition of 1,3-dicarbonyl compounds to alkynes can be achieved with high enantioselectivity. researchgate.net Such strategies could be explored for the enantioselective construction of more complex chiral derivatives starting from or incorporating the this compound framework.
Spectroscopic Characterization and Analytical Techniques for 1 Azepan 1 Yl Butane 1,3 Dione
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a fundamental technique for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(Azepan-1-yl)butane-1,3-dione, which exists in a keto-enol tautomeric equilibrium, NMR analysis would be crucial for determining the ratio of tautomers in different solvents. researchgate.net
A hypothetical ¹H NMR spectrum would provide information on the chemical environment of each proton. Key signals would be expected for the protons on the azepane ring, the methylene (B1212753) group between the carbonyls, and the terminal methyl group. The integration of these signals would correspond to the number of protons in each environment. Due to the tautomerism, separate sets of signals for the keto and enol forms would likely be observed, with their relative integrations indicating the equilibrium position.
The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule. The carbonyl carbons of the dione (B5365651) would appear at the downfield end of the spectrum (typically 190-210 ppm). Signals for the carbons of the azepane ring and the butane (B89635) chain would also be present in characteristic regions. The presence of both keto and enol forms would result in more than the ten expected carbon signals.
Two-dimensional NMR techniques would be essential for unambiguously assigning the proton and carbon signals, especially given the complexity introduced by tautomerism and the saturated heterocyclic ring.
COSY (Correlation Spectroscopy) would reveal proton-proton coupling relationships, helping to trace the connectivity within the azepane ring and the butane chain.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds, which is critical for identifying the connectivity across the quaternary carbons and the carbonyl groups.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural information from the fragmentation pattern of a molecule. For this compound, the molecular ion peak (M+) would be expected at an m/z value corresponding to its molecular weight (183.25).
The fragmentation pattern would likely involve characteristic cleavages. Alpha-cleavage next to the carbonyl groups and the nitrogen atom of the azepane ring are common fragmentation pathways for ketones and amines, respectively. cymitquimica.comresearchgate.net The loss of stable neutral molecules or radicals would lead to a series of fragment ions that could be used to piece together the molecule's structure. For instance, the loss of a methyl radical (CH3•) or an acetyl group (CH3CO•) would be plausible fragmentation steps. spectrumchemical.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
IR and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by observing their vibrational modes.
IR Spectroscopy : The IR spectrum of this compound would be dominated by strong absorption bands corresponding to the C=O (carbonyl) stretching vibrations, typically in the region of 1650-1730 cm⁻¹. If a significant amount of the enol form is present, a broad O-H stretching band (around 3200-3600 cm⁻¹) and a C=C stretching band (around 1600-1650 cm⁻¹) would also be observed. C-N and C-H stretching and bending vibrations would also be present.
Raman Spectroscopy : Raman spectroscopy would also detect these vibrational modes. Often, non-polar bonds like C-C bonds provide strong signals in Raman spectra, which would be useful for analyzing the carbon backbone.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and non-bonding electrons. The keto form of a 1,3-dione typically shows a weak n→π* transition at longer wavelengths (around 270-300 nm) and a strong π→π* transition at shorter wavelengths. The conjugated enol form would be expected to have a strong π→π* transition at a longer wavelength (above 250 nm) compared to the keto form, due to the extended conjugation. The position and intensity of these absorption bands can be influenced by the solvent polarity. chemicalbook.com
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are fundamental to the quality control of this compound, enabling both the separation of the target compound from starting materials, by-products, and degradants, as well as the determination of its purity. The choice between gas and liquid chromatography is typically dictated by the compound's volatility and thermal stability.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, which possesses sufficient volatility and thermal stability, GC-MS serves as an excellent method for purity assessment and identification of volatile and semi-volatile impurities.
In a typical GC-MS analysis, the sample is vaporized and introduced into a capillary column. The separation is achieved based on the differential partitioning of the analytes between the stationary phase coated on the column wall and the inert carrier gas (mobile phase). As the separated components elute from the column, they enter the mass spectrometer, which ionizes the molecules and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum that can be used for structural elucidation and confirmation.
Detailed research findings for the analysis of this compound would involve optimizing the GC parameters to achieve good resolution and peak shape. A non-polar or medium-polarity column is often suitable for compounds of this nature. The temperature program is carefully controlled to ensure efficient separation of the target analyte from any closely related impurities.
Table 1: Representative GC-MS Parameters for the Analysis of this compound
| Parameter | Value |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms or equivalent) |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Temperature Program | Initial Temp: 100 °C (hold 2 min), Ramp: 15 °C/min to 280 °C (hold 5 min) |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Mass Range | 40-450 amu |
The resulting mass spectrum for this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns corresponding to the loss of functional groups, which can be used to confirm its identity.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of compounds that may not be suitable for GC analysis due to low volatility or thermal lability. For this compound, reversed-phase HPLC is the most common and effective mode of analysis.
In this method, the compound is dissolved in a suitable solvent and injected into a column packed with a non-polar stationary phase (e.g., C18). A polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is pumped through the column. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. By varying the composition of the mobile phase (gradient elution), a wide range of compounds with different polarities can be effectively separated.
Purity assessment by HPLC involves monitoring the column effluent with a suitable detector, most commonly a UV-Vis detector, as the dione functionality in this compound contains a chromophore that absorbs UV radiation. The area of the peak corresponding to the compound is proportional to its concentration, allowing for accurate quantification and determination of purity relative to any detected impurities.
Table 2: Illustrative HPLC Conditions for the Purity Assessment of this compound
| Parameter | Value |
| HPLC System | |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-20 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detector | |
| Type | Diode Array Detector (DAD) or UV-Vis |
| Detection Wavelength | 254 nm |
These conditions would be optimized to ensure a sharp, symmetrical peak for this compound, well-resolved from any potential process-related impurities or degradation products. The use of a diode array detector would further allow for the examination of the UV spectrum of the peak to confirm its identity and assess its spectral purity.
Computational and Theoretical Studies on 1 Azepan 1 Yl Butane 1,3 Dione
Electronic Structure and Molecular Orbital Analysis, including HOMO-LUMO Gap
The electronic structure of 1-(Azepan-1-yl)butane-1,3-dione is characterized by the interplay between the electron-donating azepane nitrogen and the electron-withdrawing 1,3-dione moiety. This compound can exist in keto-enol tautomeric forms. The enol form, an enaminone, features a conjugated system (N−C=C−C=O) that significantly influences its electronic properties. sid.irresearchgate.net
Theoretical calculations, primarily using Density Functional Theory (DFT), are employed to analyze the molecular orbitals. irjweb.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier orbitals involved in chemical reactions. The HOMO is typically located on the more electron-rich parts of the molecule, which in the enaminone tautomer would be the N-C=C portion, while the LUMO is centered on the electron-deficient carbonyl group.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. irjweb.comresearchgate.net A smaller gap suggests that the molecule is more polarizable and can be more readily excited, indicating higher chemical reactivity. For enaminone systems analogous to the enol form of this compound, the HOMO-LUMO gap is a key parameter in predicting their stability and reactivity. sid.irresearchgate.net The magnitude of the gap can be tuned by different substituents on the conjugated system. sid.ir
Table 1: Representative Frontier Orbital Energies for Analogous Enaminone Systems
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| DFT (B3LYP) | 6-311++G(d,p) | -6.297 | -1.810 | 4.487 |
| DFT (B3P86) | 6-311G | Varies | Varies | Varies |
| Hartree-Fock (HF) | 6-311G | Varies | Varies | Varies |
Note: The values are illustrative, based on data from similar heterocyclic compounds and enaminone structures, as specific values for this compound are not available in the cited literature. researchgate.netirjweb.com
Conformational Landscape and Energetic Profiling of the Chemical Compound
The conformational flexibility of this compound is primarily due to the seven-membered azepane ring and the rotatable bonds within the butane-1,3-dione side chain. The azepane ring is known to adopt several low-energy conformations, such as chair, twist-chair, boat, and twist-boat forms. Computational modeling can be used to determine the relative energies of these conformers and identify the most stable arrangements. rsc.org
Energetic profiling involves calculating the potential energy surface of the molecule by systematically changing key dihedral angles. nih.gov This allows for the identification of local energy minima (stable conformers) and the energy barriers for interconversion between them. Such studies on related N-acyl heterocycles and 1,3-dicarbonyl compounds show that the global minimum energy conformation is often stabilized by a combination of steric and electronic effects, including intramolecular hydrogen bonds. masterorganicchemistry.comlibretexts.orgmdpi.com
Density Functional Theory (DFT) Calculations for Structural Optimization and Vibrational Analysis
DFT is the workhorse of modern computational chemistry for predicting the geometry and vibrational frequencies of molecules like this compound. researchgate.netirjweb.com Using a functional such as B3LYP combined with a suitable basis set (e.g., 6-311+G(d,p)), one can perform a geometry optimization to find the lowest energy structure. nih.gov This provides precise predictions of bond lengths, bond angles, and dihedral angles. For instance, calculations on analogous β-keto amides and enaminones yield bond lengths that are in good agreement with experimental data where available. sid.ir
Once the structure is optimized, a vibrational frequency calculation can be performed. The results serve two main purposes:
Confirmation of a true minimum: The absence of imaginary frequencies confirms that the optimized structure corresponds to a stable point on the potential energy surface.
Prediction of the infrared (IR) spectrum: The calculated frequencies correspond to the vibrational modes of the molecule (e.g., C=O stretch, C-N stretch, C-H bend). These can be compared with experimental IR spectra to help identify the compound and confirm its predicted conformation.
For the keto form of this compound, two distinct carbonyl stretching frequencies would be expected. In the enol form, one would expect a lower frequency C=O stretch due to conjugation and a C=C stretching vibration.
Reaction Mechanism Prediction and Validation through Computational Modeling
Computational modeling can be used to explore potential reaction mechanisms involving this compound. A key example is the study of its hydrolysis, which would cleave the amide bond. Using DFT, the entire reaction pathway can be mapped out. nih.gov
This involves:
Identifying Reactants, Products, and Intermediates: Structures for the starting material, products (azepane and acetoacetic acid), and any stable intermediates are optimized.
Locating Transition States (TS): The highest energy point along the reaction coordinate, the transition state, is located. This is a first-order saddle point on the potential energy surface, characterized by a single imaginary frequency corresponding to the motion along the reaction path.
Calculating Activation Barriers: The energy difference between the reactants and the transition state gives the activation energy, which determines the reaction rate.
Studies on the hydrolysis of other amides have shown that water molecules can act as both a reactant and a catalyst, and computational models can effectively predict these roles and the favorability of different mechanistic pathways (e.g., concerted vs. stepwise). nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Molecular Descriptor Analysis
QSAR is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. comporgchem.com Should this compound and its derivatives be found to have a particular biological activity, a QSAR model could be developed to guide the design of more potent analogues.
The process involves several steps: nih.gov
Data Set Assembly: A group of structurally related compounds with measured biological activities is compiled.
Descriptor Calculation: For each molecule, a wide range of molecular descriptors are calculated. These can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, dipole moment, surface area). youtube.com
Model Development: Statistical methods, such as multiple linear regression, are used to build a mathematical equation that relates a subset of the descriptors to the biological activity.
Validation: The model's predictive power is tested using internal (cross-validation) and external validation sets.
For ketoamides, QSAR studies have successfully identified key structural features that influence their inhibitory activity against certain enzymes. nih.gov
Table 2: Common Molecular Descriptors Used in QSAR Studies
| Descriptor Type | Examples | Relevance |
| Electronic | HOMO/LUMO energies, Dipole Moment, Polarizability | Describes a molecule's ability to participate in electrostatic or orbital-based interactions. youtube.com |
| Steric | Molecular Volume, Surface Area, Molar Refractivity | Relates to how a molecule fits into a binding site. youtube.com |
| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Measures a molecule's lipophilicity, affecting its transport and binding. youtube.com |
| Topological | Connectivity Indices, Shape Indices | Encodes information about molecular size, shape, and branching. |
Molecular Dynamics Simulations for Understanding Intermolecular Interactions
While DFT calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecule and its interactions with its environment. tandfonline.com An MD simulation would model this compound and surrounding solvent molecules (e.g., water) over time, typically nanoseconds to microseconds.
This approach can reveal:
Solvation Structure: How solvent molecules arrange themselves around the solute, including the formation and lifetime of hydrogen bonds between the dione's carbonyl oxygens and water. tandfonline.com
Conformational Dynamics: How the molecule flexes and transitions between different conformations in solution, providing a more realistic picture than static gas-phase calculations.
Intermolecular Interactions: In a more complex system, MD can simulate the interaction of this compound with other molecules, such as lipids in a membrane or residues in a protein's active site. mdpi.com
Simulations on related amides have provided detailed insights into their structuring effect on water and the balance of hydrophilic and hydrophobic interactions. tandfonline.com
In Silico Docking and Binding Mode Analysis for Receptor Interactions
If a biological target for this compound is hypothesized or identified, molecular docking can be used to predict how it might bind. frontiersin.org Docking algorithms place the ligand (the compound) into the binding site of a receptor (typically a protein) in various orientations and conformations, scoring each pose based on an estimated binding affinity. nih.gov
The results of a docking study provide:
Predicted Binding Pose: The most likely three-dimensional arrangement of the ligand within the receptor's active site.
Binding Energy/Score: An estimate of the binding affinity, which helps in ranking different compounds.
Key Interactions: Identification of specific interactions, such as hydrogen bonds, hydrophobic contacts, or pi-stacking, between the ligand and the protein's amino acid residues. wikipedia.org
These predictions can then be used to generate hypotheses about the structure-activity relationship and guide the design of new derivatives with improved binding. The stability of the predicted binding pose is often further validated using MD simulations. frontiersin.org
Academic and Research Applications of 1 Azepan 1 Yl Butane 1,3 Dione in Chemical Sciences
Role as a Versatile Synthetic Building Block and Intermediate
The bifunctional nature of 1-(azepan-1-yl)butane-1,3-dione, possessing both nucleophilic (enamine) and electrophilic (carbonyl) centers, makes it an exceptionally useful intermediate for the synthesis of complex molecules.
The 1,3-dicarbonyl framework is a classic precursor for the formation of five- and six-membered heterocyclic rings through condensation reactions with dinucleophilic reagents.
Pyrazoles: The reaction of 1,3-diketones with hydrazine (B178648) and its derivatives is a fundamental and widely used method for the synthesis of pyrazoles. nih.gov By reacting this compound with a substituted or unsubstituted hydrazine, a cyclocondensation reaction can be readily initiated to yield a polysubstituted pyrazole (B372694). nih.govresearchgate.net This reaction proceeds via initial attack of one hydrazine nitrogen onto one of the carbonyl groups, followed by intramolecular cyclization and dehydration. This approach is highly efficient and allows for the creation of a library of pyrazole derivatives by varying the hydrazine component. nih.govmdpi.com
Thiadiazoles and Oxadiazoles: While direct synthesis from this compound is not explicitly documented in the provided results, the general synthesis of 1,3,4-thiadiazoles and 1,3,4-oxadiazoles often involves the cyclization of thiosemicarbazides or acid hydrazides, respectively. nih.govnih.govmdpi.comorientjchem.org It is conceivable that this compound could be chemically modified to an appropriate intermediate, such as a thiohydrazide, which could then be cyclized to form the corresponding thiadiazole ring. nih.govresearchgate.net For instance, many synthetic routes for 1,3,4-oxadiazoles start from acid hydrazides which are cyclized using various dehydrating agents. nih.gov
Azepines: The azepane ring is a prominent feature in many biologically active compounds. nih.govnih.gov Synthetic strategies toward functionalized azepines are of significant interest. nih.govnih.govresearchgate.netresearchgate.net The inherent azepane structure within this compound makes it a valuable starting material for the synthesis of more complex, fused, or substituted azepine-containing molecules. The dicarbonyl portion of the molecule can undergo a variety of cyclization reactions to build additional rings onto the existing azepane scaffold.
| Heterocycle | General Precursor(s) | Potential Synthetic Pathway with this compound |
| Pyrazole | 1,3-Diketone + Hydrazine | Direct cyclocondensation with hydrazine derivatives. nih.govgoogle.com |
| 1,3,4-Thiadiazole | Thiosemicarbazide / Acid Hydrazide + Carbon Disulfide | Conversion to a thiosemicarbazone intermediate followed by cyclization. nih.govnih.gov |
| 1,3,4-Oxadiazole | Diacylhydrazines / Acid Hydrazide | Conversion to a suitable hydrazide intermediate followed by dehydrative cyclization. mdpi.comnih.govresearchgate.net |
| Azepine | Various (e.g., aryl azides, piperidines) | Use as a scaffold to build further complexity onto the existing azepane ring. nih.govresearchgate.netrsc.org |
The unique electronic and steric properties of the enaminone system in this compound make it a candidate for developing novel organic reactions. The polarized double bond and the presence of multiple reaction sites allow it to participate in various cycloadditions, multicomponent reactions, and domino sequences. For example, related 1,3-dicarbonyl compounds are known to participate in multicomponent reactions to form complex molecular architectures in a single step. mdpi.com The reactivity of the enamine can be harnessed for C-C and C-N bond formation, serving as a versatile nucleophile in Michael additions or as a partner in condensation reactions.
Contributions to Materials Science and Organic Electronics Research
The electronic properties of this compound and its derivatives suggest potential applications in the field of materials science.
Push-pull chromophores, which contain an electron-donating group and an electron-accepting group connected by a π-conjugated system, are essential for developing materials with nonlinear optical (NLO) properties. The enamine part of the molecule (azepane nitrogen lone pair conjugated with the double bond) acts as an electron donor, while the carbonyl group acts as an electron acceptor. This inherent push-pull character can be enhanced and tuned.
While research on this compound itself is limited, extensive work on analogous systems using indane-1,3-dione as the acceptor moiety demonstrates the viability of this approach. mdpi.commdpi.comnih.gov In these systems, the dione (B5365651) is condensed with an aromatic aldehyde bearing a donor group to create a highly conjugated push-pull molecule. mdpi.com By analogy, this compound could be used to create similar dyes, where the azepane-containing enaminone system serves as the donor part of the final push-pull structure.
Photopolymerization: Diketone-based molecules, particularly those with push-pull architectures, have been successfully employed as photoinitiators for polymerization reactions. mdpi.comnih.gov These dyes can absorb light (e.g., from an LED source) and, in combination with co-initiators, generate reactive species (radicals or cations) that initiate the polymerization of monomers. mdpi.commdpi.com This technology is central to applications like 3D printing (vat photopolymerization). researchgate.netnih.gov Based on studies with related push-pull dyes derived from indane-1,3-dione, it is plausible that derivatives of this compound could function as efficient photoinitiators, especially for visible-light-cured systems. mdpi.com
Optical Sensing: The structure of β-diketones is foundational to many optical sensors. mdpi.comnih.gov Changes in the environment, such as the presence of metal ions, can alter the electronic structure and thus the photophysical properties (color or fluorescence) of the molecule. mdpi.comnih.govresearchgate.net For instance, crown ethers combined with indane-1,3-dione have been used for ion sensing. mdpi.com The chelation of a metal ion by the diketone moiety of this compound would similarly be expected to perturb its electronic properties, providing a mechanism for optical detection.
Ligand Chemistry and Metal Complexation Studies
The 1,3-dicarbonyl moiety is a classic chelating ligand in coordination chemistry, with the acetylacetonate (B107027) (acac) ligand being the most famous example. The deprotonated form of this compound can act as a bidentate ligand, coordinating to a metal center through its two oxygen atoms to form a stable six-membered chelate ring.
The presence of the bulky azepane group attached to one of the carbonyls introduces significant steric and electronic modifications compared to a simple diketone like acetylacetone. This modification can influence the resulting metal complex's properties, including its solubility, stability, and catalytic activity. The azepane substituent can be used to fine-tune the steric environment around the metal center, potentially leading to selectivity in catalytic applications.
Coordination Behavior of the 1,3-Diketone Moiety
The 1,3-diketone functional group is a prominent feature of this compound and is well-known for its ability to coordinate with a wide range of metal ions. β-Diketones can exist in equilibrium between the diketo and enol tautomeric forms. The enol form can be deprotonated to yield a bidentate ligand that coordinates to a metal center through its two oxygen atoms, forming a stable six-membered chelate ring.
While the crystal structure of this compound has not been publicly reported, the structure of the closely related compound, 1-(piperidin-1-yl)butane-1,3-dione, provides valuable insights. nih.gov In this analogue, the butanedione subunit adopts a conformation where the ketone carbon atom is eclipsed with respect to the amide carbonyl group. nih.gov This spatial arrangement is crucial for its coordination behavior. The coordination of the 1,3-diketone moiety in such compounds typically involves the two oxygen atoms binding to a metal ion, a fundamental interaction in the formation of various metal complexes. nih.govresearchgate.netresearchgate.netedu.krd
The stability of the resulting metal complexes is a key factor in their utility. Complexes of polydentate ligands, such as those that can be formed by β-diketones, are often more stable than those derived from monodentate ligands, a phenomenon known as the chelate effect. nih.gov The formation of five or six-membered chelate rings is particularly common and results in enhanced stability. nih.gov
Role of the Azepane Nitrogen in Ligand Design
The presence of the azepane ring in this compound introduces another potential coordination site: the nitrogen atom. The azepane nitrogen can act as a donor atom, potentially allowing the entire molecule to function as a bidentate or even a tridentate ligand, depending on the conformation and the nature of the metal center.
The involvement of a nitrogen atom from a heterocyclic ring in coordination is a common feature in ligand design. For instance, in complexes with ligands like 4-amino-5-(pyridyl)-4H-1,2,4-triazole-3-thiol, both nitrogen and sulfur atoms from the heterocyclic system participate in coordination to the metal ion. nih.gov Similarly, the nitrogen atoms in azepine-containing ligands have been shown to be crucial in defining the structure and properties of the resulting metal complexes. nih.gov
In the case of this compound, the azepane nitrogen could coordinate to a metal ion either independently or in concert with the 1,3-diketone moiety. This dual functionality makes it a versatile building block in coordination chemistry, potentially leading to the formation of polynuclear complexes or materials with interesting magnetic or catalytic properties.
Development of Chemical Probes and Tools for Mechanistic Investigations in Chemical Biology
Chemical probes are essential tools for dissecting complex biological processes. The 1,3-dione structure is a versatile scaffold that has been incorporated into a variety of bioactive molecules and chemical probes. nih.govmdpi.comnih.gov For example, indane-1,3-dione derivatives have found applications in biosensing, bioimaging, and medicinal chemistry. mdpi.comnih.gov
The reactivity of the 1,3-dione moiety can be harnessed for the development of probes. For instance, the active methylene (B1212753) group between the two carbonyls can be functionalized to attach reporter groups, such as fluorophores or biotin (B1667282) tags, which are used for the detection and identification of biological targets. ljmu.ac.uk This approach has been used in the design of probes to study enzyme activity and cellular pathways. ljmu.ac.uk
Q & A
Q. What established synthetic methods are used to prepare 1-(Azepan-1-yl)butane-1,3-dione, and how can reaction conditions be optimized for yield?
The synthesis of 1,3-diketones like this compound typically involves condensation reactions. For example, analogous compounds such as 1-(piperidin-1-yl)butane-1,3-dione are synthesized via nucleophilic substitution between azepane (or piperidine) and a β-keto ester or diketone precursor under basic conditions . Optimization may involve varying solvents (e.g., THF or ethanol), temperature (reflux vs. room temperature), and catalysts (e.g., triethylamine). Yield improvements can be monitored using TLC or HPLC, with purification via recrystallization or column chromatography.
Q. Which spectroscopic techniques are most effective for characterizing this compound, particularly to resolve tautomeric forms?
Key techniques include:
- NMR Spectroscopy : H and C NMR can identify tautomeric equilibria (enol vs. keto forms) via chemical shifts (e.g., enolic protons at δ 12–15 ppm) .
- X-ray Crystallography : Definitive structural confirmation, including bond lengths and angles, resolves tautomerism. For example, the crystal structure of 1-(piperidin-1-yl)butane-1,3-dione confirmed a diketone configuration with no enolization .
- IR Spectroscopy : Stretching frequencies for carbonyl groups (~1700 cm) and enolic O–H (~3000 cm) provide complementary data.
Q. How can researchers differentiate between potential impurities and byproducts during synthesis?
Analytical methods include:
- GC-MS or LC-MS : Identifies low-molecular-weight impurities (e.g., unreacted azepane).
- Elemental Analysis : Validates stoichiometry (C, H, N content).
- Single-Crystal X-ray Diffraction : Resolves structural ambiguities caused by polymorphism or solvate formation .
Advanced Research Questions
Q. How does the crystal structure of this compound inform its intermolecular interactions and stability?
Crystallographic studies on analogous compounds (e.g., 1-(piperidin-1-yl)butane-1,3-dione) reveal:
- Hydrogen Bonding : C–H⋯O interactions form 2D layers, stabilizing the crystal lattice .
- Conformational Analysis : The azepane/piperidine ring adopts a chair conformation, minimizing steric strain.
- Thermal Stability : Strong hydrogen-bonded networks correlate with higher melting points, as seen in related diones (e.g., 112–116°C for substituted derivatives) .
Q. What computational methods are suitable for modeling the electronic structure and reactivity of this compound?
- DFT Calculations : Predict molecular geometry, frontier orbitals (HOMO/LUMO), and reaction pathways (e.g., nucleophilic attack at carbonyl groups).
- Molecular Dynamics (MD) : Simulate solvation effects and tautomeric equilibria in different solvents.
- Docking Studies : Explore potential bioactivity by modeling interactions with biological targets (e.g., enzymes or receptors).
Q. How can discrepancies in reported physical properties (e.g., solubility, melting point) be resolved?
- Polymorph Screening : Use X-ray powder diffraction (XRPD) to identify crystalline forms.
- Thermogravimetric Analysis (TGA) : Assess thermal decomposition profiles.
- Solubility Studies : Compare solubility in polar vs. nonpolar solvents (e.g., water-insoluble nature of similar diones ).
Methodological Recommendations
- Synthetic Optimization : Use high-purity azepane and anhydrous conditions to minimize side reactions.
- Characterization : Combine multiple techniques (X-ray, NMR, IR) for unambiguous assignment of tautomeric forms.
- Data Reconciliation : Cross-validate physical properties (e.g., melting points) with crystallographic data to account for polymorphism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
